molecular formula C9H14Cl2N2O B2463069 (R)-4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride CAS No. 2402789-52-8

(R)-4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride

Cat. No.: B2463069
CAS No.: 2402789-52-8
M. Wt: 237.12
InChI Key: NVFYGRPPQCWOAG-KLQYNRQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride is a chemical compound that features a pyridine ring substituted with a pyrrolidin-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the nucleophilic substitution of a halogenated pyridine with pyrrolidine in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

®-4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for bioactive molecules.

Medicine

In medicinal chemistry, ®-4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride is investigated for its potential therapeutic properties. It may act as a lead compound for the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ®-4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions, while the pyrrolidine moiety may form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A related compound with a similar pyrrolidine ring but different functional groups.

    Pyrrolidin-2,5-dione: Another derivative with distinct chemical properties.

    Prolinol: A compound with a pyrrolidine ring and hydroxyl group.

Uniqueness

®-4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c1-4-10-5-2-8(1)12-9-3-6-11-7-9;;/h1-2,4-5,9,11H,3,6-7H2;2*1H/t9-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFYGRPPQCWOAG-KLQYNRQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2402789-52-8
Record name 4-[(3R)-pyrrolidin-3-yloxy]pyridine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.